C.I. Direct Black 32

CAS No.: 6428-38-2

Cat. No.: VC3833420

Molecular Formula: C48H40N13Na3O13S3

Molecular Weight: 1172.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6428-38-2 |

|---|---|

| Molecular Formula | C48H40N13Na3O13S3 |

| Molecular Weight | 1172.1 g/mol |

| IUPAC Name | trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C48H43N13O13S3.3Na/c49-37-23-30(51-15-17-62)9-12-39(37)58-55-32-3-1-26-19-43(76(69,70)71)45(47(64)35(26)21-32)60-54-29-7-5-28(6-8-29)53-41-14-11-34(25-42(41)75(66,67)68)57-61-46-44(77(72,73)74)20-27-2-4-33(22-36(27)48(46)65)56-59-40-13-10-31(24-38(40)50)52-16-18-63;;;/h1-14,19-25,51-53,62-65H,15-18,49-50H2,(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |

| Standard InChI Key | ZCLZGAIIRSGUNH-UHFFFAOYSA-K |

| SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

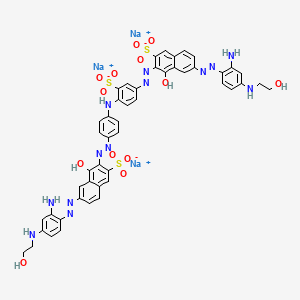

C.I. Direct Black 32 features a complex polyaromatic framework with three azo groups, two naphthalene sulfonic acid moieties, and hydroxyl/amino substituents. The trisodium salt configuration enhances water solubility, critical for textile applications. The IUPAC name—trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate—reflects its intricate connectivity .

Synthetic Pathway

The manufacturing process involves four key steps :

-

Diazotization: 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid is treated with nitrous acid to form a diazonium salt.

-

Primary Coupling: Reaction with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions.

-

Secondary Diazotization: The intermediate product undergoes further nitrosation.

-

Final Coupling: Interaction with 2-(3-aminophenylamino)ethanol yields the trisodium salt.

This multi-step synthesis ensures precise azo linkages, critical for chromophore stability and dye fastness .

Industrial Applications and Performance Metrics

Textile Dyeing

C.I. Direct Black 32 is predominantly used for:

-

Cotton and Viscose: Achieves uniform black shades with excellent penetration.

-

Silk and Nylon Blends: Compatible with protein-based fibers, though light fastness is moderate (ISO rating: 4) .

-

Leather and Paper: Secondary markets leverage its intense coloration for non-textile substrates .

Fastness Properties

| Property | Acid Resistance | Alkali Resistance | Light Fastness | Soaping Fastness |

|---|---|---|---|---|

| ISO Rating | 4 | 4 | 3–4 | 4 |

Data derived from standardized tests indicate robust performance under washing but susceptibility to UV degradation .

Environmental and Health Considerations

Ecotoxicological Impact

Azo dyes like C.I. Direct Black 32 pose environmental risks due to:

-

Persistence: Resistance to biodegradation in aquatic systems.

-

Metabolite Release: Potential cleavage into aromatic amines, some classified as carcinogens (e.g., benzidine derivatives) .

Adsorption Studies

Research demonstrates that plant-based adsorbents (e.g., Moringa oleifera seed powder) can remove ~85% of azo dyes from wastewater via electrostatic interactions and hydrogen bonding.

Research Advancements and Future Directions

Degradation Technologies

-

Advanced Oxidation Processes (AOPs): Ozonation and Fenton reactions achieve >90% decolorization but generate toxic intermediates.

-

Bioremediation: Pseudomonas spp. degrade azo dyes via azoreductase enzymes, though efficiency is substrate-specific.

Alternatives and Substitutes

Efforts to develop non-azo black dyes (e.g., anthraquinone derivatives) face challenges in cost and color depth, leaving C.I. Direct Black 32 irreplaceable in many applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume